TAK-901-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

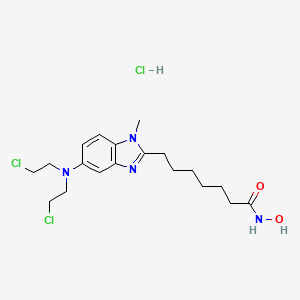

TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .

Synthesis Analysis

This compound is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis

This compound is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.科学研究应用

晚期血液系统恶性肿瘤的治疗

TAK-901-d3 已用于晚期血液系统恶性肿瘤患者的 I 期剂量递增研究 . 这项研究的目的是确定 TAK-901 在晚期血液系统恶性肿瘤患者中的最大耐受剂量 (MTD) .

急性髓系白血病的治疗

This compound 正在研究其在急性髓系白血病治疗中的潜在应用 . 这是一种起源于骨髓并常迅速扩散到血液的癌症。

急性淋巴细胞白血病的治疗

This compound 在急性淋巴细胞白血病治疗中的另一个潜在应用 . 这是一种起源于骨髓中白细胞的癌症。

慢性髓系白血病的治疗

慢性髓系白血病是一种起源于骨髓中某些造血细胞的癌症,是 this compound 具有潜在治疗应用的另一个领域 .

慢性淋巴细胞白血病的治疗

This compound 也正在研究其在慢性淋巴细胞白血病治疗中的潜在应用 , 这是一种起源于骨髓中成为某些白细胞的细胞的癌症。

多发性骨髓瘤的治疗

多发性骨髓瘤是一种在称为浆细胞的一种类型白细胞中形成的癌症,是 this compound 的另一个潜在应用 .

Aurora B 激酶的抑制

This compound 是一种正在研究的多靶点 Aurora B 激酶抑制剂 . Aurora 激酶是关键的有丝分裂细胞周期调节剂,确保有丝分裂和细胞分裂的有序和准确执行 .

晚期实体瘤或淋巴瘤的治疗

作用机制

Target of Action

TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of this compound are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .

Mode of Action

This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, this compound also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .

Biochemical Pathways

The inhibition of Aurora B by this compound affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .

Result of Action

This compound inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .

Action Environment

It’s worth noting that the efficacy of this compound may be influenced by the specific genetic and cellular context of different cancer types .

安全和危害

未来方向

生化分析

Biochemical Properties

TAK-901-d3, like its parent compound TAK-901, inhibits Aurora B kinase . This inhibition is time-dependent and tight-binding . This compound may also interact with other biomolecules, such as FLT3 and FGFR2, which it inhibits in intact cells .

Cellular Effects

This compound has been shown to suppress cellular histone H3 phosphorylation and induce polyploidy, consistent with Aurora B inhibition . In various human cancer cell lines, this compound inhibited cell proliferation with effective concentration values from 40 to 500 nmol/L . It also induced apoptosis and ablated clonogenic survival .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of Aurora B kinase . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases in intact cells, including FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the form of time-dependent, tight-binding inhibition of Aurora B

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibited potent activity against multiple human solid tumor types . Complete regression was observed in the ovarian cancer A2780 model at higher dose levels

Metabolic Pathways

Given its inhibition of Aurora B kinase, it likely impacts pathways related to mitosis and cell division .

Subcellular Localization

Given its inhibition of Aurora B kinase, it likely localizes to areas where this kinase is active, such as the centrosomes and spindle poles during mitosis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'TAK-901-d3' involves the incorporation of three deuterium atoms into the parent molecule 'TAK-901'. This can be achieved by selective deuteration of specific functional groups using deuterated reagents.", "Starting Materials": [ "TAK-901", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Selective deuteration of the aromatic ring in TAK-901 using deuterated reagents", "Reagents": "Deuterated benzene or deuterated toluene", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 2": "Selective deuteration of the aliphatic side chain in TAK-901 using deuterated reagents", "Reagents": "Deuterated alkyl halide or deuterated alkyl lithium reagent", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 3": "Selective deuteration of the amide functional group in TAK-901 using deuterated reagents", "Reagents": "Deuterated amine or deuterated ammonia", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 4": "Purification and isolation of the deuterated TAK-901", "Reagents": "Solvents such as dichloromethane or ethyl acetate", "Conditions": "Extraction and chromatography", "Yield": "Pure deuterated TAK-901" }, { "Step 5": "Conversion of deuterated TAK-901 to TAK-901-d3", "Reagents": "Deuterated acetic anhydride and deuterated pyridine", "Conditions": "Heating under reflux", "Yield": "High yield of TAK-901-d3" } ] } | |

CAS 编号 |

1346603-28-8 |

分子式 |

C28H32N4O3S |

分子量 |

507.667 |

IUPAC 名称 |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |

InChI 键 |

WKDACQVEJIVHMZ-GKOSEXJESA-N |

SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |

同义词 |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)